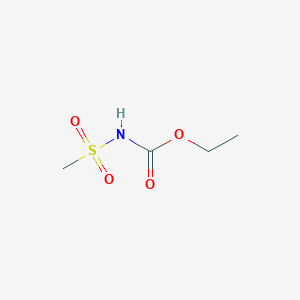
ethyl N-(methylsulfonyl)carbamate
Overview
Description
ethyl N-(methylsulfonyl)carbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methylsulfonyl group attached to a carbamic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters, including ethyl N-(methylsulfonyl)carbamate, are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
ethyl N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
ethyl N-(methylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(methylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group attached to the ester moiety.
Uniqueness
ethyl N-(methylsulfonyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
CAS No. |
49671-33-2 |
|---|---|
Molecular Formula |
C4H9NO4S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
ethyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C4H9NO4S/c1-3-9-4(6)5-10(2,7)8/h3H2,1-2H3,(H,5,6) |
InChI Key |
GRCNBRDIKVKQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
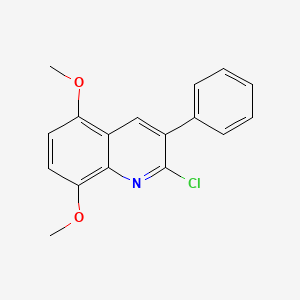
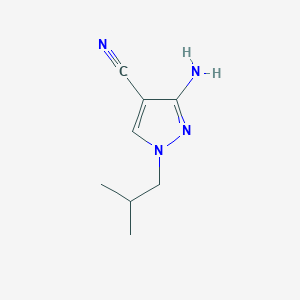
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
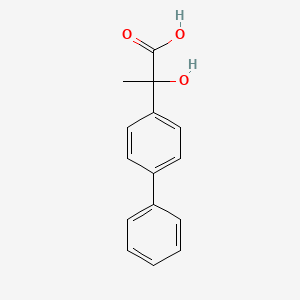
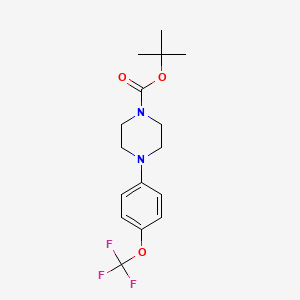
![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)

![4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
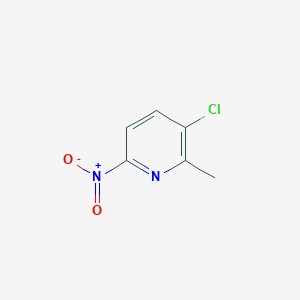
![N-Isopropylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8774856.png)
